N-(2-sec-butylphenyl)-4-ethoxybenzamide
Description
N-(2-sec-butylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group attached to a 2-sec-butylphenylamine moiety. The 4-ethoxy group on the benzamide ring and the branched sec-butyl substituent on the phenylamine group are critical to its molecular interactions and stability.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-14(3)17-8-6-7-9-18(17)20-19(21)15-10-12-16(13-11-15)22-5-2/h6-14H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
WMUDMSCBMGDJHF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of this compound and Analogs
Key Observations:
Substituent Effects on Properties: The 4-ethoxy group is a common feature in all compounds, contributing to electronic effects and solubility. Derivatives with additional substituents, such as the phenoxymethyl group in N-(4-sec-butylphenyl)-4-(4-ethyl-phenoxymethyl)-benzamide, exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability . Amine group modifications significantly alter biological activity. For example, the diethylaminopropyl group in N-[3-(diethylamino)propyl]-4-ethoxybenzamide hydrochloride introduces a cationic center, facilitating interactions with biological targets .
Spectroscopic Characterization: N-[3-(diethylamino)propyl]-4-ethoxybenzamide hydrochloride has been analyzed using Raman spectroscopy and ¹H NMR, with spectral data confirming the protonation of the tertiary amine and the stability of the ethoxy group .
Hazard and Safety Profiles: N-(3-Aminophenyl)-4-ethoxybenzamide is classified as an irritant (Xi), highlighting the importance of substituent choice in safety assessments .
Preparation Methods
Reaction Conditions and Stoichiometry
The reaction is typically conducted under anhydrous conditions in dichloromethane or tetrahydrofuran at 0–25°C. Triethylamine (1.1–1.5 equivalents) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. A study of analogous systems demonstrated that excess acyl chloride (1.2 equivalents) maximizes yield while minimizing diacylation byproducts.
Table 1: Typical Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1:1.2:1.3 |
| Reaction Time | 4–6 hours |
Purification and Yield Optimization
Crude product purification involves sequential washing with aqueous HCl (1M) to remove unreacted amine, followed by sodium bicarbonate solution to eliminate residual acyl chloride. Column chromatography on silica gel (hexane:ethyl acetate, 4:1) typically yields 75–82% pure product. Industrial-scale adaptations employ continuous extraction systems, improving yield to 88% with reduced solvent consumption.
Alternative Synthetic Pathways
Catalytic Coupling Using Carbodiimides
A patent-published method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to mediate coupling between 4-ethoxybenzoic acid and 2-sec-butylphenylamine. This approach avoids acyl chloride handling but requires strict moisture control.
Key Advantages:
-
Eliminates HCl gas generation
-
Suitable for acid-sensitive substrates
Limitations:
Solvent-Free Mechanochemical Synthesis
Recent advancements demonstrate the feasibility of solvent-free synthesis using ball milling technology. Mixing equimolar amounts of 4-ethoxybenzoic acid, 2-sec-butylphenylamine, and N,N'-dicyclohexylcarbodiimide (DCC) in a planetary mill produces the target compound in 68% yield after 2 hours. While less efficient than solution-phase methods, this approach aligns with green chemistry principles.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern production facilities employ tubular flow reactors to enhance heat transfer and mixing efficiency. A representative setup operates at 50°C with a residence time of 12 minutes, achieving 94% conversion with 99.8% selectivity. This method reduces side reactions common in batch processes, particularly the formation of N-(2-sec-butylphenyl)-4-hydroxybenzamide (≤0.2% impurity).
Table 2: Batch vs. Continuous Flow Performance
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 82% | 94% |
| Impurity Level | 1.5–2.0% | 0.1–0.3% |
| Production Rate | 12 kg/day | 145 kg/day |
| Solvent Consumption | 8 L/kg product | 2.3 L/kg product |
Crystallization Optimization
Industrial crystallization employs antisolvent precipitation using n-heptane, producing needle-shaped crystals with uniform particle size (D90 < 50 μm). X-ray diffraction analysis confirms the monoclinic P21/c space group with unit cell parameters a=8.542 Å, b=11.237 Å, c=14.893 Å. Controlled cooling at 0.5°C/min from 60°C to 5°C minimizes solvent inclusion defects.
Analytical Characterization
Spectroscopic Validation
High-resolution mass spectrometry (HRMS) of the product shows [M+H]+ at m/z 298.1804 (calculated 298.1807), confirming molecular formula C19H23NO2. The 1H NMR spectrum (CDCl3, 400 MHz) displays characteristic signals:
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 65:35) reveals ≥99.5% purity in optimized continuous flow products. Residual solvent levels meet ICH Q3C guidelines:
Comparative Method Evaluation
Table 3: Synthesis Method Comparison
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Amidation | 82% | 99.5% | Excellent | Moderate |
| Carbodiimide Coupling | 76% | 98.8% | Good | Low |
| Mechanochemical | 68% | 97.2% | Limited | Very Low |
| Continuous Flow | 94% | 99.8% | Excellent | Low |
Regulatory and Quality Considerations
Current Good Manufacturing Practice (cGMP) guidelines mandate:
-
In-process controls for reaction completion (HPLC ≥98% conversion)
-
Residual solvent analysis per ICH Q3C
-
Genotoxic impurity screening for aryl amines (limit ≤5 ppm)
Stability studies indicate the compound remains stable for ≥36 months when stored in amber glass at 15–25°C (relative humidity <60%) . Accelerated degradation at 40°C/75% RH shows ≤0.3% decomposition over 6 months, primarily via hydrolysis to 4-ethoxybenzoic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-sec-butylphenyl)-4-ethoxybenzamide with high yield?
- Methodological Answer : The synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 2-sec-butylaniline. Key steps include:
- Coupling Agents : Use dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxyl groups for amide bond formation .
- Solvent Optimization : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency .
- Temperature Control : Maintain reflux conditions (e.g., 40–60°C) to balance reaction rate and side-product formation .
- Purification : Recrystallization from methanol or column chromatography improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethoxy group at 4-position, sec-butylphenyl moiety) .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate molecular weight .
- HPLC : Ensures purity (>99%) with C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks in crystalline form .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C for stable benzamides) .
Advanced Research Questions
Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitution reactions involving the ethoxy group?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated ethoxy groups to identify rate-determining steps .
- Computational Modeling (DFT) : Simulate transition states to assess steric hindrance from the sec-butyl group, which may slow substitution .
- Trapping Intermediates : Use in-situ F NMR with fluorinated analogs to detect transient intermediates .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against Trypanosoma brucei?
- Methodological Answer :
- Analog Synthesis : Modify the sec-butyl or ethoxy groups (e.g., replace with trifluoromethyl or hydroxyethyl) to probe steric/electronic effects .
- Enzyme Inhibition Assays : Test analogs against T. brucei prolyl-tRNA synthetase using IC measurements .
- Molecular Docking : Align derivatives with enzyme active sites (PDB: 4WOD) to predict binding affinities .
Q. What strategies resolve discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Use MTT assays across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols to minimize variability .
- Metabolomic Profiling : LC-MS/MS identifies off-target interactions with endogenous metabolites (e.g., glutathione depletion) .
- Apoptosis Markers : Quantify caspase-3/7 activation to distinguish cytotoxic vs. cytostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
